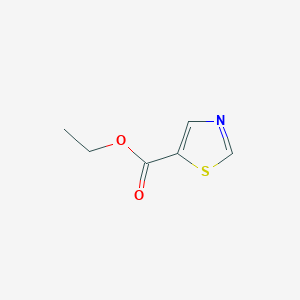

Ethyl thiazole-5-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 1.40 ppm (t, J = 7.1 Hz, CH₃ of ethyl), 4.40 ppm (q, J = 7.1 Hz, CH₂ of ethyl), and 8.30 ppm (s, H-4 of thiazole). ¹³C NMR confirms the ester carbonyl at 165.2 ppm and thiazole C-5 at 152.4 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 157.02 (M⁺), with fragmentation pathways yielding ions at m/z 129 (loss of CO) and m/z 85 (thiazole ring). High-resolution MS (HRMS) confirms the molecular formula with an exact mass of 157.01975 Da.

Table 2: Key spectroscopic assignments

| Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |

|---|---|---|

| ¹H NMR | 8.30 | H-4 (thiazole) |

| ¹³C NMR | 165.2 | Ester carbonyl |

| IR | 1720 | ν(C=O) |

| EI-MS | 157.02 | Molecular ion (M⁺) |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing a HOMO-LUMO gap of 5.36 eV. The HOMO localizes on the thiazole ring and ester oxygen lone pairs, while the LUMO resides on the π* orbitals of the C=N and C=O groups. Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the thiazole lone pairs (LP(S) → σ*(C–N), stabilization energy 28.5 kcal/mol).

Electrostatic potential (ESP) maps highlight nucleophilic regions at the ester oxygen (VS,min = −0.052 au) and electrophilic zones near the thiazole sulfur (VS,max = +0.034 au). Time-dependent DFT (TD-DFT) predicts UV-Vis absorption at 240 nm (π→π* transition), consistent with experimental data.

Table 3: Computational parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 5.36 eV | B3LYP/6-311++G(d,p) |

| Dipole moment | 4.12 Debye | B3LYP/6-311++G(d,p) |

| NBO stabilization | 28.5 kcal/mol (LP(S)→σ*) | NBO 3.1 |

| UV-Vis λmax | 240 nm | TD-DFT |

Propriétés

IUPAC Name |

ethyl 1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPMPQGRFNDLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332604 | |

| Record name | Ethyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32955-22-9 | |

| Record name | Ethyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of Ethyl 2-Aminothiazole-5-Carboxylate

One well-documented method for preparing ethyl 2-aminothiazole-5-carboxylate involves the cyclization of ethyl 3-ethoxyacrylate with urea in the presence of potassium sulfide and nano-copper catalyst. This method is notable for its high yield and purity.

- Starting materials: Ethyl 3-ethoxyacrylate, urea

- Catalyst: Potassium sulfide, nano-copper powder (10% by weight)

- Solvent: Mixture of tetrahydrofuran (THF) and water (6:1 volume ratio)

- Reaction conditions: 55°C under nitrogen atmosphere for 1.5 hours

- Workup: Cooling, extraction with dichloromethane, concentration, washing, recrystallization from ethanol

- Yield: 95.7%

- Purity: 99.34%

- Reference: Patent CN106008393; Chemicalbook synthesis data

| Parameter | Details |

|---|---|

| Temperature | 55°C |

| Reaction time | 1.5 hours |

| Solvent ratio | THF:H2O = 6:1 |

| Catalyst loading | 10% nano-copper powder |

| Yield | 95.7% |

| Purity | 99.34% |

This approach is efficient and scalable, making it suitable for industrial applications where high purity and yield are critical.

Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

An alternative preparation focuses on ethyl 2-amino-4-methylthiazole-5-carboxylate, which is structurally related and prepared via a nucleophilic substitution and cyclization process involving thiourea and ethyl 2-chloroacetoacetate.

- Solvent preparation: Ethanol is used to prepare a 10-35% (by mass) ethyl acetate solution.

- Reagents: Thiourea and sodium carbonate are added to the solvent mixture. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is maintained between 0.01 and 0.1.

- Reaction: The mixture is heated to 40-55°C, and ethyl 2-chloroacetoacetate is added dropwise over 20-30 minutes.

- Post-addition heating: After the addition, the reaction temperature is increased to 60-70°C and maintained for 5-5.5 hours.

- Workup: Partial solvent removal by distillation, cooling to room temperature, filtration, followed by pH adjustment to 9-10 with caustic soda and further stirring.

- Isolation: Final filtration and vacuum drying yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Preferred ethyl acetate concentration: 20-25%

- Sodium carbonate amount: ~1.5 g per 200 mL solution

- Dropwise addition temperature: 43-45°C

- Holding temperature after addition: 64-66°C

Yield: Over 98% with melting point 172-173°C

Reference: Patent CN103664819A

| Step | Conditions/Details |

|---|---|

| Solvent | Ethanol with 20-25% ethyl acetate |

| Reagents | Thiourea (30.4 g), sodium carbonate (~1.5 g) |

| Addition temperature | 43-45°C |

| Reaction temperature | 60-70°C for 5-5.5 h |

| pH adjustment | pH 9-10 with 30% caustic soda |

| Yield | >98% |

| Product melting point | 172-173°C |

This method is advantageous due to mild reaction temperatures, short reaction times, and excellent product yield and purity.

Preparation of Ethyl-4-Methyl-5-Thiazolecarboxylate

A South Korean patent (KR101723832B1) describes a process for preparing ethyl-4-methyl-5-thiazolecarboxylate, which involves similar cyclization and purification steps. Although detailed reaction parameters are not fully disclosed in the summary, the process includes:

- Use of ethyl 2-chloro-3-oxobutanoate as a key intermediate

- Reaction with aminocarbamodithioic acid derivatives

- Crystallization and desulfurization steps for purification

This method emphasizes crystallization techniques and controlled desulfurization to achieve high purity products suitable for pharmaceutical use.

Preparation of Functionalized Ethyl Thiazole-5-Carboxylates

For more complex derivatives such as ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, multi-step synthetic routes are employed:

- Initial cyclization of 4-hydroxythiobenzamide with 3-bromoacetoacetic acid ethyl ester to form the thiazole core

- Subsequent formylation via Vilsmeier-Haack or Duff reactions under controlled low temperatures (0-5°C)

- Esterification and purification by crystallization or chromatography

Typical yields for key steps range from 65% to 90%, with purity above 95% as confirmed by HPLC.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0–5°C, 4 hours | 65–75 | ≥95% |

| Thiazole Cyclization | Thiourea, EtOH, reflux, 8 hours | 70–80 | ≥90% |

| Esterification | Ethyl chloroformate, K₂CO₃, RT, 12h | 85–90 | ≥98% |

This approach allows for the synthesis of structurally diverse ethyl thiazole-5-carboxylates with potential biological activities.

Summary Table of Key Preparation Methods

| Compound | Starting Materials/Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Ethyl 2-aminothiazole-5-carboxylate | Ethyl 3-ethoxyacrylate, urea, K2S, nano-Cu | 55°C, 1.5 h, THF/H2O solvent | 95.7 | 99.34 | High yield, catalytic method |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiourea, sodium carbonate, ethyl 2-chloroacetoacetate | 43-70°C, 5-5.5 h, ethanol/ethyl acetate | >98 | High | Mild temp, short time, scalable |

| Ethyl-4-methyl-5-thiazolecarboxylate | Ethyl 2-chloro-3-oxobutanoate, aminocarbamodithioic acid | Crystallization, desulfurization | Not specified | High | Purification focused process |

| Functionalized derivatives | 4-hydroxythiobenzamide, 3-bromoacetoacetic acid ethyl ester | Multi-step, formylation, esterification | 65-90 | ≥95 | Multi-step, for advanced derivatives |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions of this compound can yield a variety of products, including thiazole derivatives, carboxylic acids, and other functionalized compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological pathways, making it effective in the development of drugs targeting neurological disorders and cancer treatments.

Case Study: Anticancer Activity

A study investigated derivatives of thiazole, including this compound, for their anticancer properties against A549 lung carcinoma and SHSY-5Y neuroblastoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects with higher selectivity for cancer cells compared to healthy cells, suggesting potential for targeted cancer therapies .

Agricultural Applications

In agriculture, this compound is utilized in formulating agrochemicals that enhance pest control and promote plant health. Its effectiveness contributes to increased crop yields while minimizing environmental impact.

Case Study: Agrochemical Formulations

Research has demonstrated the efficacy of thiazole derivatives in developing sustainable pest control solutions. These compounds have been shown to exhibit low toxicity to non-target organisms while effectively managing pest populations .

Material Science

The compound is being explored for its potential in material science, particularly in the development of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer formulations can lead to improved durability and functionality.

Data Table: Material Properties Comparison

| Property | This compound | Standard Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Compatibility with Additives | Excellent | Variable |

Biochemical Research

This compound is employed in biochemical assays to study enzyme activities and interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

A specific study utilized this compound derivatives to investigate their effects on enzyme inhibition related to metabolic disorders. The findings revealed that some derivatives could effectively inhibit target enzymes, providing insights into potential treatments for enzyme-related diseases .

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is also being investigated for applications in the flavoring and fragrance industry. Its unique scent profile makes it a candidate for use in flavoring agents and perfumes.

Mécanisme D'action

The mechanism by which ethyl thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl thiazole-5-carboxylate derivatives vary in substituents at positions 2, 4, and 5, influencing their physical properties, reactivity, and biological efficacy. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound Derivatives

Key Observations:

Substituent Effects on Bioactivity: Aromatic Groups: Electron-withdrawing groups (e.g., 4-bromophenyl in , 4-CF₃-phenyl in ) enhance target binding via π-π interactions and metabolic stability. Amino Groups: 2-Amino derivatives (e.g., ) are pivotal for forming hydrogen bonds with biological targets, improving inhibitory potency.

Synthetic Challenges :

- Protecting groups (e.g., tert-butoxycarbonyl in ) are often required to prevent interference from reactive substituents during synthesis.

- Yields vary significantly; benzyl isocyanate coupling achieves 27% , while hydrazine hydrate reactions reach 69% .

Physicochemical Properties: Lipophilicity: Trifluoromethyl groups (logP ~3.5) enhance membrane permeability compared to polar pyridinyl derivatives (logP ~1.8) . Solubility: Amino-substituted derivatives show higher aqueous solubility, critical for bioavailability .

Biological Applications: Antibacterial: 4-Methoxy-3-hydroxybenzene derivatives exhibit ciprofloxacin-level activity . Antifungal: Acylhydrazone derivatives from ethyl 4-methyl-2-(4-(2-methylthiazol-4-yl)phenyl)thiazole-5-carboxylate show anti-Candida properties . Kinase Inhibition: Pyridinyl and anilino substituents are critical for CDK9 binding .

Activité Biologique

Ethyl thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antiviral effects, and other pharmacological potentials, supported by various research findings and case studies.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, a study synthesized several thiazole derivatives and evaluated their anticancer activity against various cancer cell lines, including A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. Among these, a specific derivative demonstrated significant cytotoxic effects with selectivity towards SHSY-5Y cells compared to normal fibroblast cells (NIH/3T3) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3g | SHSY-5Y | 0.45 | High |

| 3a | A549 | 1.20 | Moderate |

| 3e | Caco-2 | 1.00 | Moderate |

The results indicate that the incorporation of ester groups enhances the stability and efficacy of these compounds against neuroblastoma cells, suggesting promising avenues for further research in cancer therapeutics .

2. Antiviral Properties

This compound has also been investigated for its antiviral properties. A series of derivatives were synthesized and tested against the yellow fever virus, revealing improved antiviral potency compared to earlier generations of similar compounds. The modifications made to the thiazole ring structure were crucial for enhancing metabolic stability and therapeutic index .

Table 2: Antiviral Activity Against Yellow Fever Virus

| Compound | EC50 (µM) | Therapeutic Index |

|---|---|---|

| Methyl 4-(dibromomethyl)-2-thiazole-5-carboxylate | 0.75 | 10 |

| This compound | 0.85 | 8 |

These findings underscore the importance of structural optimization in developing effective antiviral agents .

3. Mechanistic Insights

The mechanism through which this compound exerts its biological effects has been explored in various studies. For example, it has been shown to inhibit key mitotic proteins such as HSET (KIFC1), which are essential for cancer cell survival during abnormal cell division processes . The compound's ability to induce multipolar spindles in centrosome-amplified cancer cells leads to increased cell death, highlighting its potential as a targeted therapy .

4. Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Study on Neuroblastoma : A derivative was found to be more effective than doxorubicin in selectively targeting neuroblastoma cells while sparing healthy cells, suggesting a novel approach for treating this aggressive cancer type .

- Antiviral Screening : High-throughput screening identified a novel derivative with micromolar inhibition of target proteins, demonstrating the compound's potential in drug development pipelines .

Q & A

Q. What are common synthetic routes for Ethyl thiazole-5-carboxylate derivatives?

this compound derivatives are synthesized via multi-step reactions. For example, ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate can be functionalized by reacting with benzyl isocyanate in acetonitrile at 80°C, followed by purification via preparative HPLC (27% yield) . Another method involves cyclization of precursors like 3-aminopyridine with ethyl 2-bromo-3-oxobutanoate under basic conditions (e.g., K₂CO₃) . Optimization of conditions (e.g., microwave-assisted synthesis or flow reactors) improves yield and purity .

Q. How is structural characterization performed for thiazole derivatives?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining crystal structures. This method resolves bond lengths, angles, and stereochemistry, even for high-resolution or twinned macromolecular data . Complementary techniques include NMR (for functional group analysis), IR (to identify carbonyl stretches), and mass spectrometry (for molecular weight confirmation).

Q. What safety protocols are essential when handling thiazole derivatives?

Thiazole derivatives often exhibit toxicity, requiring strict safety measures:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid inhalation/contact; store in inert atmospheres.

- Dispose of waste via approved chemical protocols. Toxicity studies highlight risks associated with reactive intermediates (e.g., halogenated thiazoles) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity?

Modifications to the thiazole core (e.g., methoxy, ethynyl, or pyridinyl groups) alter interactions with biological targets. For instance:

- Ethyl 2-methoxythiazole-5-carboxylate shows enhanced binding to cancer-related enzymes (e.g., kinases) due to methoxy-induced steric and electronic effects .

- Ethyl 2-ethynylthiazole-5-carboxylate exhibits improved antimicrobial activity, likely via alkyne-mediated hydrogen bonding with bacterial enzymes . Structure-activity relationship (SAR) studies using docking simulations (e.g., Glide XP) quantify binding affinities and guide rational design .

Q. How can computational modeling enhance the design of thiazole-based inhibitors?

Molecular docking (e.g., Glide XP) predicts interactions between thiazole derivatives and targets like SIRT2 or CDK8. For example:

- Conformational sampling (3 poses/molecule) identifies optimal binding modes.

- Free energy calculations (e.g., MM-GBSA) prioritize compounds with high affinity . Such methods reduce experimental trial-and-error, accelerating lead optimization.

Q. What strategies resolve contradictions in reported biological data for thiazole derivatives?

Discrepancies in activity (e.g., varying IC₅₀ values) arise from:

- Experimental variability : Differences in assay conditions (e.g., pH, solvent).

- Structural analogs : Subtle substituent changes (e.g., methyl vs. ethyl esters) alter solubility and bioavailability . Meta-analyses combining enzymatic assays, pharmacokinetic studies, and crystallographic data reconcile these differences .

Q. How are reaction conditions optimized for thiazole synthesis?

Key parameters include:

- Temperature : Elevated temps (80–100°C) improve cyclization but may degrade heat-sensitive intermediates .

- Catalysts : Triethylamine or DMAP accelerates coupling reactions .

- Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity. Design of Experiments (DoE) methodologies systematically test variables to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.